oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Overview
Description
Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water
Scientific Research Applications
Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine typically involves a multi-step process. The initial step often includes the preparation of oxalic acid through the oxidation of carbohydrates or ethylene glycol. The amine derivative can be synthesized through a series of reactions involving the alkylation of phenol with allyl bromide, followed by the reaction with ethylene oxide and subsequent amination .
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide. The amine derivative is produced through large-scale organic synthesis techniques, including continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The phenoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
Major products formed from these reactions include various oxides, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modifying protein structures. The phenoxy and amine groups play crucial roles in these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Properties
IUPAC Name |
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.C2H2O4/c1-3-7-13-8-5-6-9-14(13)16-12-11-15-10-4-2;3-1(4)2(5)6/h3-6,8-9,15H,1-2,7,10-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVHUVTTKIIPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCNCC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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